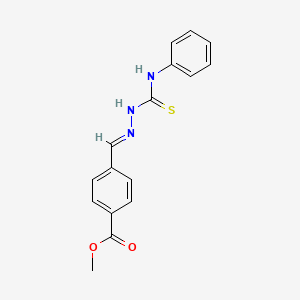
Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate: is a complex organic compound with the molecular formula C23H21N3O3S It is known for its unique structure, which includes a benzoate group, an anilinocarbothioyl group, and a carbohydrazonoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with an anilinocarbothioamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzoate ring or the anilinocarbothioyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets in ways that could lead to the development of new drugs.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(2-(cyclohexylcarbonyl)carbohydrazonoyl)benzoate
- 4-(2-(anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-(anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Comparison: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
811837-58-8 |
|---|---|
Molekularformel |
C16H15N3O2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
methyl 4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C16H15N3O2S/c1-21-15(20)13-9-7-12(8-10-13)11-17-19-16(22)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,22)/b17-11+ |
InChI-Schlüssel |
VOZDGJDCMBQCRH-GZTJUZNOSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


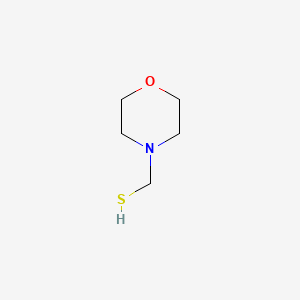
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)

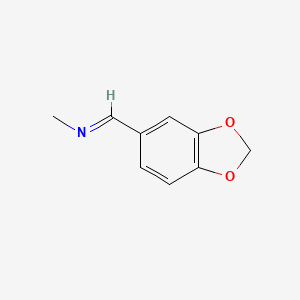
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)
![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)


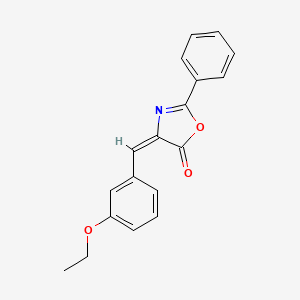

![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
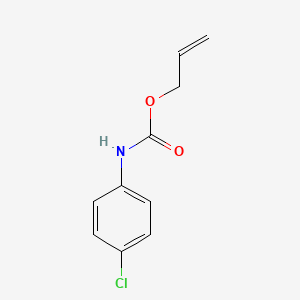

![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
